3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+
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Overview
Description
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride is a chemical compound that features a benzofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
Attachment of the Propane-1-sulfonyl Group: The benzofuran derivative is then reacted with a suitable sulfonyl chloride reagent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Temperature Control: Precise temperature control is crucial to avoid side reactions and degradation of the product.
Purification Steps: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzofuran ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of benzofuran derivatives with additional functional groups.
Reduction Products: Reduction can yield hydrogenated derivatives of the benzofuran ring.
Scientific Research Applications
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: A precursor in the synthesis of the target compound.
Carbosulfan: Another benzofuran derivative with different functional groups and applications.
Uniqueness
Structural Features:
Applications: Its specific applications in medicinal chemistry and material science distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H17ClO4S |
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Molecular Weight |
304.79 g/mol |
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H17ClO4S/c1-13(2)9-10-5-3-6-11(12(10)18-13)17-7-4-8-19(14,15)16/h3,5-6H,4,7-9H2,1-2H3 |
InChI Key |
UCVLMFSPSRRGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)Cl)C |
Origin of Product |
United States |
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